

# (5-Vinyl-2-furyl)methanol: Comprehensive Chemical Profiling, Synthesis, and Applications

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## Compound of Interest

Compound Name: (5-Vinyl-2-furyl)methanol

Cat. No.: B14752138

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals  
Document Type: Technical Whitepaper

## Executive Summary

**(5-Vinyl-2-furyl)methanol**, widely known by its synonym 5-vinylfurfuryl alcohol, is a highly reactive furan derivative characterized by the presence of a conjugated vinyl group and an allylic hydroxymethyl moiety[1][2]. As a bifunctional building block, it serves as a critical intermediate in the synthesis of complex furanic architectures, pharmaceuticals, and advanced polymeric materials. Furthermore, its unique structural profile imparts distinct ethereal and roasted olfactory notes, making it a compound of interest in the flavor and fragrance industry[1][3].

This technical guide provides an authoritative synthesis of its chemical identifiers, physicochemical properties, mechanistic synthesis pathways, and handling protocols, designed to support rigorous research and industrial scale-up.

## Chemical Identity & Core Identifiers

Accurate chemical identification is the cornerstone of reproducible research. Table 1 consolidates the primary identifiers for **(5-Vinyl-2-furyl)methanol**, ensuring seamless integration into chemical inventory systems and computational databases.

Table 1: Chemical Identifiers

Identifier Type	Value
IUPAC Name	(5-Ethenylfuran-2-yl)methanol
Common Synonyms	5-Vinylfurfuryl alcohol; 5-Hydroxymethyl-2-vinylfuran
CAS Registry Number	59288-24-3[2]
SMILES	<chem>OCC1CCC(C=C)O1</chem>
InChI	InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h2-4,8H,1,5H2
Molecular Formula	$C_7H_8O_2$ [2]

## Physicochemical Properties & Structural Analysis

The reactivity of **(5-Vinyl-2-furyl)methanol** is dictated by the electron-rich furan ring, which mediates communication between the electron-donating hydroxymethyl group at C2 and the conjugated vinyl group at C5. Table 2 outlines its core quantitative properties.

Table 2: Physicochemical & Computational Data

Property	Value
Molecular Weight	124.14 g/mol [2]
Exact Mass	124.0524 Da
Topological Polar Surface Area (TPSA)	30.2 Å <sup>2</sup>
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Appearance	Colorless to light yellow/orange liquid[4]
Odor Profile	Pungent, ethereal, fruity, and roasted notes

## Reactivity Causality

The furan ring exhibits aromaticity, but it is less aromatic than benzene, making it highly susceptible to electrophilic aromatic substitution and Diels-Alder cycloadditions. The presence of the vinyl group extends the

-conjugation of the furan system, significantly lowering the HOMO-LUMO gap. This extended conjugation makes the molecule highly prone to radical-initiated autoxidation and polymerization, dictating strict handling and storage protocols (detailed in Section 6).

## Synthesis Methodology: Wittig Olefination

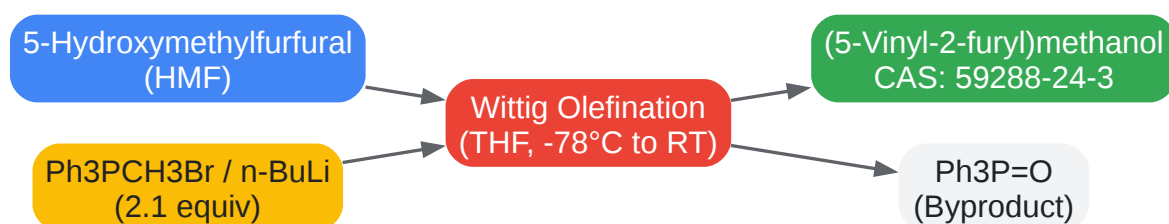
While various synthetic routes exist, the most direct and laboratory-friendly method for synthesizing **(5-Vinyl-2-furyl)methanol** is the Wittig olefination of the bio-based platform chemical 5-Hydroxymethylfurfural (HMF)[4].

## Mechanistic Rationale

HMF contains both an aldehyde and a primary alcohol. Because the hydroxyl proton is acidic (pKa ~15), a standard Wittig reaction requires a strategic modification. Causality in experimental design: To prevent the ylide from being quenched by the alcohol, 2.1 equivalents of the Wittig reagent (or a sacrificial base) must be used. The first equivalent acts as a base to deprotonate the alcohol, forming a transient lithium alkoxide that protects the hydroxyl group in

situ. The second equivalent performs the nucleophilic attack on the aldehyde carbon, forming the oxaphosphetane intermediate that collapses into the desired vinyl group.

## Reaction Pathway Visualization



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Fig 1: Wittig olefination pathway for synthesizing **(5-Vinyl-2-furyl)methanol** from HMF.

## Step-by-Step Experimental Protocol

Reagents Required:

- 5-Hydroxymethylfurfural (HMF) (1.0 equiv)
- Methyltriphenylphosphonium bromide (2.1 equiv)
- n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.1 equiv)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- **Ylide Generation:** Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Flush with Argon. Suspend methyltriphenylphosphonium bromide (2.1 equiv) in anhydrous THF (0.2 M).
- **Deprotonation:** Cool the suspension to 0 °C using an ice-water bath. Add n-BuLi (2.1 equiv) dropwise via syringe. Stir the resulting bright yellow/orange ylide solution for 30 minutes at 0 °C.
- **Substrate Addition:** Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve HMF (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
- **Propagation:** Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4–6 hours. The reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate, 7:3).
- **Quenching:** Once HMF is fully consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) at 0 °C.

- **Extraction & Washing:** Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- **Purification:** The crude mixture will contain a significant amount of triphenylphosphine oxide ( $\text{Ph}_3\text{P}=\text{O}$ ). Purify the residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to yield pure **(5-Vinyl-2-furyl)methanol** as a pale yellow liquid.

## Industrial & Research Applications

- **Flavor and Fragrance Industry:** **(5-Vinyl-2-furyl)methanol** and its derivatives (such as 5-vinylfurfuryl acetate) are recognized for their potent olfactory properties. They are utilized as flavoring agents to impart deep, roasted, and caramel-like notes to processed foods and beverages[1][3].
- **Polymer Chemistry:** The dual functionality of the molecule allows it to act as a cross-linking agent. The vinyl group can participate in radical polymerization, while the furan ring can undergo reversible Diels-Alder reactions with maleimides, making it a valuable monomer for self-healing polymers and dynamic covalent networks.
- **Synthetic Intermediate:** It serves as a precursor for the synthesis of 5-acetoxymethyl-2-vinylfuran and other complex natural product analogs[4].

## Safety, Handling, and Storage Protocols

Because of the electron-rich furan ring and the conjugated vinyl system, **(5-Vinyl-2-furyl)methanol** is highly reactive and prone to degradation if mishandled[4].

- **Autoxidation & Polymerization:** Exposure to atmospheric oxygen and ambient light generates radical species that initiate the polymerization of the vinyl group or the oxidative cleavage of the furan ring.
- **Storage Requirements:** The compound must be stored in a tightly sealed, amber-glass container to protect it from UV light. The headspace must be backfilled with an inert gas (Argon or Nitrogen).

- Temperature: Store under refrigerated conditions (2–8 °C) or in a freezer (-20 °C) for long-term stability to suppress thermal polymerization[4].
- Stabilization: For long-term storage or commercial shipping, the addition of a radical inhibitor, such as BHT (Butylated hydroxytoluene) at 100–500 ppm, is highly recommended.

## References

- U.S. Food and Drug Administration (FDA). "Substances Added to Food (formerly EAFUS) - 5-vinylfurfuryl alcohol". FDA.gov. Available at: [\[Link\]](#)
- Food and Agriculture Organization of the United Nations (FAO). "Compendium of food additive specifications". FAO Knowledge Repository. Available at: [\[Link\]](#)

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- To cite this document: BenchChem. [(5-Vinyl-2-furyl)methanol: Comprehensive Chemical Profiling, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14752138/docs#5-vinyl-2-furyl-methanol-comprehensive-chemical-profiling-synthesis-and-applications\]](https://www.benchchem.com/product/b14752138/docs#5-vinyl-2-furyl-methanol-comprehensive-chemical-profiling-synthesis-and-applications)

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